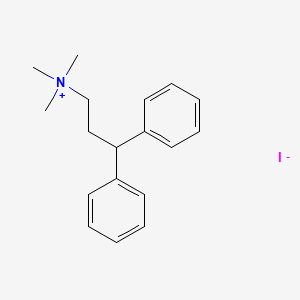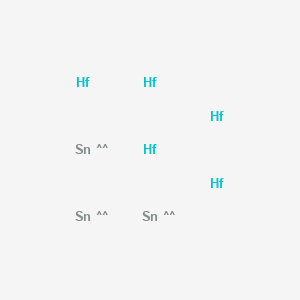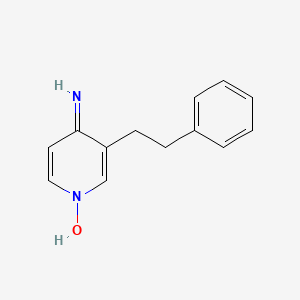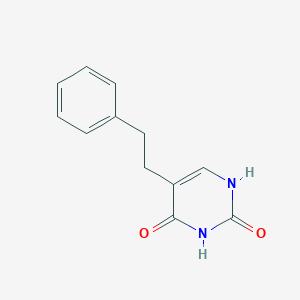
1,2,3,4-Tetraphenylbut-2-ene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetraphenylbut-2-ene-1,4-dione is an organic compound characterized by a butene backbone with phenyl groups attached to the first, second, third, and fourth carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetraphenylbut-2-ene-1,4-dione can be synthesized through a multi-step process involving the condensation of benzaldehyde derivatives with appropriate reagents. One common method involves the use of the Knoevenagel condensation reaction, where benzaldehyde reacts with a suitable dione precursor under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetraphenylbut-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions on the phenyl rings.
Major Products Formed
Oxidation: Formation of tetraphenylquinone derivatives.
Reduction: Formation of tetraphenylbutane-1,4-diol.
Substitution: Formation of halogenated tetraphenylbut-2-ene-1,4-dione derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetraphenylbut-2-ene-1,4-dione has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of luminescent materials with aggregation-induced emission properties.
Organic Chemistry: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: Investigated for potential biological activities and as a model compound for studying enzyme-catalyzed reactions.
Industry: Utilized in the production of advanced materials and as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetraphenylbut-2-ene-1,4-dione involves its interaction with molecular targets through its dione and phenyl groups. The compound can participate in electron transfer reactions, forming reactive intermediates that can further react with other molecules. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylethene: Similar structure but lacks the dione groups.
Tetraphenylcyclopentadienone: Contains a cyclopentadienone ring instead of a butene backbone.
Tetraphenylbutane: Similar backbone but fully saturated without double bonds or dione groups.
Uniqueness
1,2,3,4-Tetraphenylbut-2-ene-1,4-dione is unique due to its combination of phenyl groups and dione functionalities, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form luminescent materials makes it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
10496-80-7 |
|---|---|
Molekularformel |
C28H20O2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
1,2,3,4-tetraphenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C28H20O2/c29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
BNSSPRIZPRPVAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


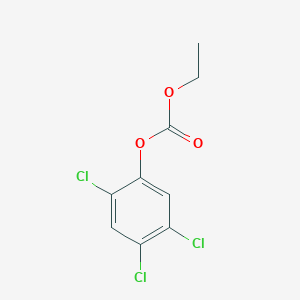

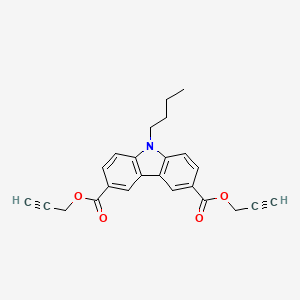
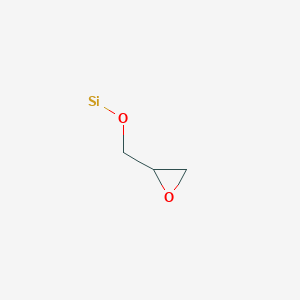

![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)
